5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone is a heterocyclic compound that contains a benzothiocine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone typically involves the reaction of 4-chlorobenzaldehyde with a suitable thiocine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro, amino, or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole
- 5-(4-Chlorophenyl)-3-(coumarin-3-yl)isoxazole
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. The presence of the benzothiocine core imparts specific electronic and steric properties that influence its interaction with molecular targets .
Eigenschaften
CAS-Nummer |
91126-22-6 |
---|---|
Molekularformel |
C17H13ClO4S |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-1,1-dioxo-2,3-dihydro-1λ6-benzothiocine-4,6-dione |
InChI |
InChI=1S/C17H13ClO4S/c18-12-7-5-11(6-8-12)16-14(19)9-10-23(21,22)15-4-2-1-3-13(15)17(16)20/h1-8,16H,9-10H2 |
InChI-Schlüssel |
FERCIRKQCVULBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C(=O)C(C1=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.